N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary IUPAC name being N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide. This nomenclature reflects the compound's fundamental structure, which consists of a benzimidazole ring system connected via a methylene bridge to an amide functional group, which is in turn attached to a dichlorosubstituted benzene ring. The systematic name accurately describes the connectivity and substitution pattern of the molecule, indicating the presence of chlorine atoms at the 2 and 4 positions of the benzene ring relative to the amide carbonyl group.
The compound's molecular formula is established as C15H11Cl2N3O, with a molecular weight of 320.17 to 320.2 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is documented as C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl. This notation provides a linear text representation that unambiguously describes the molecular structure and connectivity.
From an isomeric perspective, the compound exhibits structural complexity that allows for potential tautomeric forms, particularly involving the benzimidazole moiety. Research into benzimidazole derivatives has demonstrated that these compounds can exist in tautomeric equilibria, where the nitrogen-bound hydrogen can migrate between the two nitrogen atoms in the imidazole ring. The 1,3-tautomeric equilibrium is a characteristic feature of benzimidazole systems and can influence the compound's chemical behavior and biological activity. Nuclear magnetic resonance spectroscopy studies have shown that such tautomeric ratios can be quantitatively determined and are influenced by solvent conditions and temperature.
Common Synonyms and Registry Numbers
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide is documented under various synonymous names across different chemical databases and suppliers. The Chemical Abstracts Service registry number for this compound is 338771-69-0, which serves as the primary unique identifier in chemical literature and commercial databases. This registry number ensures unambiguous identification of the compound across different naming systems and international databases.
The compound is also known by several alternative systematic names, including Benzamide, N-(1H-benzimidazol-2-ylmethyl)-2,4-dichloro- and N-(1H-1,3-benzimidazol-2-ylmethyl)-2,4-dichlorobenzenecarboxamide. Additional synonymous designations include N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide and N-((1H-benzo[d]imidazol-2-yl)methyl)-2,4-dichlorobenzamide. These various naming conventions reflect different systematic approaches to describing the same molecular structure, with some emphasizing the benzamide functionality while others highlight the benzodiazol structural component.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-9-5-6-10(11(17)7-9)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJJCGQWOMMBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(aminomethyl)-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzimidazole derivatives.
Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzodiazole structure exhibit promising anticancer properties. N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide has been evaluated for its efficacy against various cancer cell lines. A study found that derivatives of benzodiazole demonstrated significant cytotoxicity against human colorectal carcinoma cells (HCT116) with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. A synthesis study of related benzodiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity, suggesting that N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide could be developed into a therapeutic agent for bacterial infections .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties attributed to benzodiazole derivatives. Compounds similar to N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide have been reported to reduce inflammation in various biological models, indicating that this compound may have applications in treating inflammatory diseases .
Pesticidal Activity
The chlorinated aromatic structure of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide lends itself to potential use as a pesticide. Studies have shown that similar compounds exhibit herbicidal and fungicidal activities, making them suitable candidates for agricultural applications . The dual action against pests and diseases can enhance crop yield and sustainability.
Synthesis and Derivatives
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives, which can further enhance its biological activity .
Data Table: Biological Activities of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide
Mechanism of Action
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Core Modifications : Replacing the benzimidazole with a thiazole (as in ) reduces molecular weight but may alter target specificity.
- Substituent Effects : Chlorine atoms in the 2,4-dichloro configuration (target compound) likely improve lipophilicity and membrane permeability compared to single-chlorine analogs (e.g., ).
Comparison of Yields :
- Thiourea derivatives (e.g., ) report lower yields (~60%) due to side reactions during thioacetylation.
Biological Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews various studies highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide features a benzodiazole moiety linked to a dichlorobenzamide structure. The compound's molecular formula is CHClNO, with a molecular weight of approximately 285.13 g/mol. The presence of the benzodiazole ring is crucial for its biological activity, as this structure is known to interact with various biological targets.
Research has indicated that N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide exhibits multiple mechanisms of action:
- Inhibition of Methionyl-tRNA Synthetase : The compound has been identified as an inhibitor of methionyl-tRNA synthetase (MetRS), an enzyme critical for protein synthesis in bacteria. This inhibition leads to reduced bacterial growth and viability, making it a candidate for antibiotic development .
- Antagonistic Activity : In vitro studies have demonstrated that related compounds exhibit antagonistic activity at corticotropin-releasing factor 1 (CRF1) receptors, which play a role in stress response and anxiety disorders. The ability to bind and inhibit this receptor suggests potential applications in treating stress-related conditions .
- Antibacterial Properties : Similar compounds have shown efficacy against multidrug-resistant pathogens by targeting bacterial division proteins like FtsZ. This mechanism disrupts bacterial cell division, leading to cell death .
Biological Activity Data
The following table summarizes key biological activities associated with N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide and its analogs:
Case Studies
Several studies have explored the biological effects of related compounds:
- A study on benzimidazole derivatives revealed that modifications at the benzodiazole position significantly enhanced antibacterial activity against resistant strains like MRSA. These findings suggest that structural variations can lead to improved pharmacological profiles .
- Another investigation focused on the metabolic stability of similar compounds indicated that certain modifications could prolong the compound's action in vivo while maintaining efficacy against target receptors .
Q & A
Q. Advanced Research Focus
- In Vivo Models : Use pentylenetetrazol (PTZ)-induced seizures in mice. Administer the compound intraperitoneally (10–50 mg/kg) and monitor latency to clonic/tonic seizures. Compare to GABAergic drugs (e.g., diazepam) .
- Receptor Binding Assays : Radioligand displacement studies (e.g., [3H]-flunitrazepam for GABA_A receptors) quantify affinity. IC50 values <10 µM suggest therapeutic potential .
- Dose-Response Curves : Establish ED50 values for efficacy and LD50 for toxicity. A high therapeutic index (LD50/ED50 >10) is favorable .
How can computational methods predict the compound's interaction with biological targets like elastase or GABA receptors?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For elastase inhibitors, prioritize interactions with catalytic triad residues (His57, Asp102, Ser195) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near dichlorophenyl groups) for activity .
What are common impurities encountered during synthesis, and how can they be addressed?
Q. Basic Research Focus
- Unreacted Starting Materials : Residual benzimidazole or dichlorobenzoyl chloride detected via HPLC (C18 column, 70:30 MeOH/H2O). Purify via flash chromatography .
- Hydrolysis Byproducts : Degraded amide bonds form carboxylic acids, identifiable by IR (~1700 cm⁻¹) and mitigated by anhydrous conditions .
- Dimerization : Prevented by using excess acyl chloride and low-temperature reactions (-20°C). LC-MS monitors dimers (m/z ~700–800) .
Q. Methodological Notes
- Analytical Validation : Always cross-validate purity (>95%) using HPLC (UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Data Reproducibility : Replicate syntheses ≥3 times and report mean yields ± SD. For bioassays, use n ≥6 animals/group with blinded scoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
